molecular formula C10H12FNO3 B13481568 Ethyl 4-amino-2-fluoro-5-methoxybenzoate

Ethyl 4-amino-2-fluoro-5-methoxybenzoate

Cat. No.: B13481568
M. Wt: 213.21 g/mol
InChI Key: OGWSGYFLMZVAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-fluoro-5-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-amino-2-fluoro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-fluoro-5-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Oxidized forms of the compound, potentially forming quinones.

    Reduction: Reduced forms, such as amines or alcohols.

    Hydrolysis: 4-amino-2-fluoro-5-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-amino-2-fluoro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-fluoro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, fluoro, and methoxy groups can affect its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-fluoro-5-methoxybenzoate: A closely related compound with similar functional groups but different substitution patterns.

    Ethyl 2-amino-4-methoxybenzoate: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

The presence of the fluorine atom, in particular, can enhance its stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl 4-amino-2-fluoro-5-methoxybenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-9(14-2)8(12)5-7(6)11/h4-5H,3,12H2,1-2H3

InChI Key

OGWSGYFLMZVAJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.